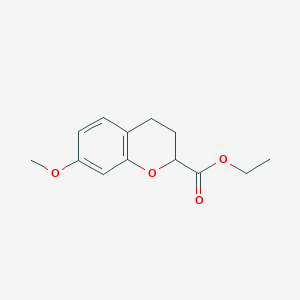
ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-methoxy-2H-chromene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-methoxy-3,4-dihydro-2H-chromene-2-carboxaldehyde, while reduction may produce 7-methoxy-3,4-dihydro-2H-chromene-2-methanol .
Aplicaciones Científicas De Investigación
Ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-hydroxy-7-methoxy-2H-chromene-4-carboxylate
- Ethyl 6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carboxylate
- Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
Uniqueness
Ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate is unique due to its specific substitution pattern and the presence of the methoxy group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(14)11-7-5-9-4-6-10(15-2)8-12(9)17-11/h4,6,8,11H,3,5,7H2,1-2H3 |
Clave InChI |
KTVFLVGSBNPMTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



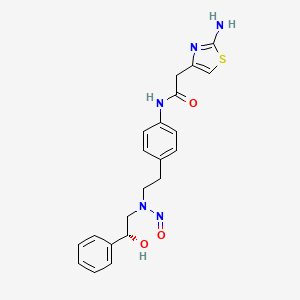
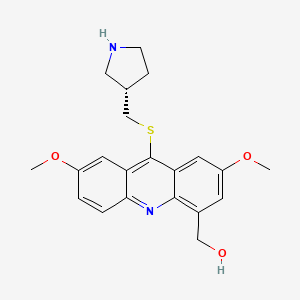
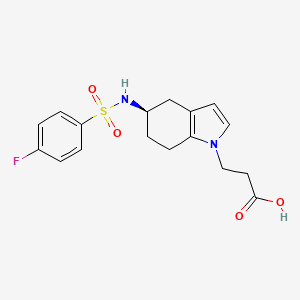

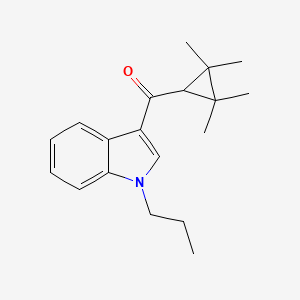

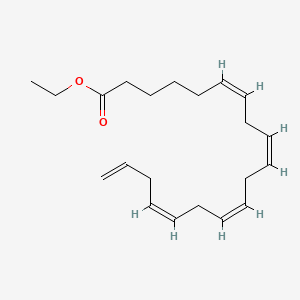
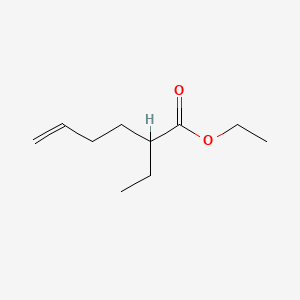
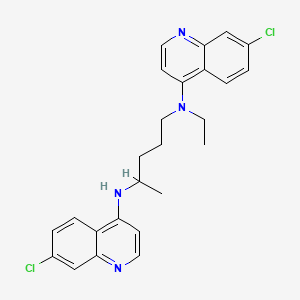
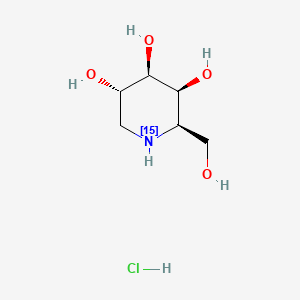
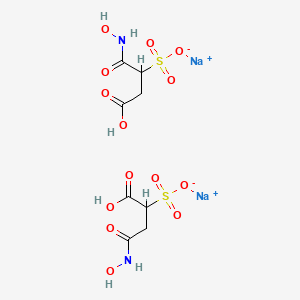
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
